molecular formula C17H13NO3S B2363687 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 938141-38-9

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2363687
CAS RN: 938141-38-9
M. Wt: 311.36
InChI Key: KMRBMZSXNNJSPY-UHFFFAOYSA-N
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Description

“2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. It has been reported to show potent glucose and lipid-lowering effects in genetically obese and diabetic mice .


Synthesis Analysis

The compound was synthesized as part of an effort to develop a potent antidiabetic agent . The structure–activity relationships of oxyiminoalkanoic acid derivatives were expanded based on transcriptional activity . Insertion of a carbon chain between the imino carbon and the carboxyl moiety resulted in a marked increase in transcriptional activity .


Molecular Structure Analysis

The molecular weight of “2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is 311.36. The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .


Chemical Reactions Analysis

The compound showed transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-γ . This activity was used to expand the structure–activity relationships of oxyiminoalkanoic acid derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.36. Further physical and chemical properties are not available from the current search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound is involved in the synthesis of various derivatives, such as 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
  • Photo-degradation Analysis : Studies on the photo-degradation behavior of thiazole-containing compounds, including derivatives of 2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have been conducted to understand their stability and degradation pathways (Wu et al., 2007).

Biological and Medical Research

  • Anticancer Activities : Certain derivatives of 2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and tested for anticancer activities against various cancer cell lines, exhibiting moderate to excellent efficacy (Ravinaik et al., 2021).
  • Anti-inflammatory Potential : Research on substituted (2-phenoxyphenyl)acetic acids, a category to which this compound belongs, has indicated their potential as anti-inflammatory agents with low ulcerogenic potential (Atkinson et al., 1983).

Material Science Applications

  • Corrosion Inhibition : Pyrazoline derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media, demonstrating high efficiency and contributing to advancements in corrosion protection technologies (Lgaz et al., 2018).
  • Fluorescence Properties : Studies have been conducted on the fluorescence properties of certain derivatives, with potential applications in chemical sensing, particularly for metal ions (Rui-j, 2013).

Future Directions

The compound has shown promising results in the treatment of type 2 diabetes . Future research could focus on further understanding the mechanism of action and evaluating the compound in clinical trials.

properties

IUPAC Name

2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-16(20)10-13-11-22-17(18-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBMZSXNNJSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid

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